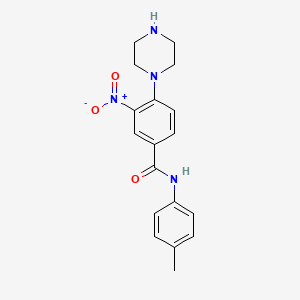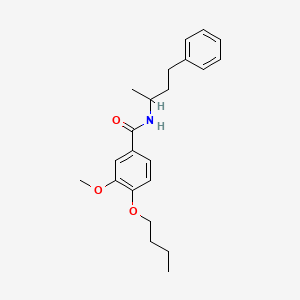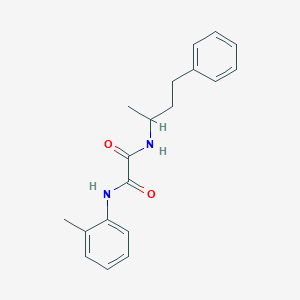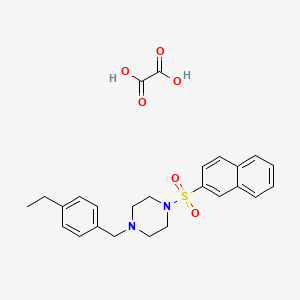
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide
Vue d'ensemble
Description
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNPNB belongs to the class of benzamides and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to exhibit anti-inflammatory and analgesic properties. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has also been found to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has also been found to exhibit potent biological activity, making it a promising compound for further research. However, there are also limitations to using N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide in lab experiments. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide. One area of interest is the development of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and delivery method for N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide, as well as its toxicity and pharmacokinetics. Another area of interest is the exploration of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide's potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide and its effects on the immune system. Overall, N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
In conclusion, N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide involves the reaction of 4-methylphenylamine with 3-nitro-4-(1-piperazinyl)benzoyl chloride in the presence of a base. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to exhibit significant biological activity, particularly in the area of cancer research. The mechanism of action of N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, there are also limitations to using N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide in lab experiments, and more research is needed to fully explore its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has been found to exhibit significant biological activity, particularly in the area of cancer research. Studies have shown that N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-methylphenyl)-3-nitro-4-(1-piperazinyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-nitro-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13-2-5-15(6-3-13)20-18(23)14-4-7-16(17(12-14)22(24)25)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASTHSSZNQDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCNCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6519866 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3941691.png)


![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
![11-(4-fluorophenyl)-3-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3941721.png)
![(2-furylmethyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B3941723.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)propanamide hydrochloride](/img/structure/B3941728.png)



![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)


![2-methyl-5-oxo-4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941776.png)